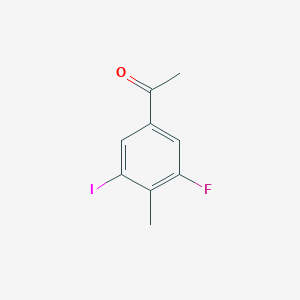

3'-Fluoro-5'-iodo-4'-methylacetophenone

Description

Contextualizing Halogenated Acetophenones in Contemporary Organic Chemistry

Acetophenone (B1666503), the simplest aromatic ketone, and its derivatives are fundamental building blocks in organic synthesis. nih.gov They serve as precursors for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. mdpi.comresearchgate.net The introduction of halogen atoms onto the acetophenone scaffold dramatically influences its chemical reactivity and biological activity. Halogenated acetophenones are key intermediates in the synthesis of various heterocyclic compounds, such as pyrazoles and chromones. wisdomlib.org The specific nature and position of the halogen substituents can direct the course of chemical reactions and impart specific biological properties to the resulting molecules. For instance, various halogenated acetophenones have demonstrated potent nematicidal and antifungal activities. mdpi.com

Significance of Fluorine and Iodine Substitutions in Aromatic Systems for Chemical Innovation

The incorporation of fluorine and iodine into aromatic systems is a strategic approach in medicinal chemistry and materials science to modulate a compound's properties. Fluorine, with its high electronegativity and small size, can significantly alter the electronic properties of an aromatic ring, influence molecular conformation, and improve metabolic stability and bioavailability of drug candidates. Conversely, the larger and more polarizable iodine atom can introduce steric bulk and participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and self-assembly processes. The presence of both a fluorine and an iodine atom on the same aromatic ring, as in 3'-Fluoro-5'-iodo-4'-methylacetophenone, creates a molecule with a unique combination of electronic and steric properties, making it a valuable subject for chemical exploration.

Overview of Research Trajectories for 3'-Fluoro-5'-iodo-4'-methylacetophenone and Related Derivatives

Research involving 3'-Fluoro-5'-iodo-4'-methylacetophenone and its analogs is likely to follow several key trajectories. A primary focus would be its utilization as a building block in the synthesis of novel heterocyclic compounds and potential pharmaceutical agents. The distinct substitution pattern of the aromatic ring makes it an interesting substrate for cross-coupling reactions and further functionalization.

Investigations into the biological activity of this compound and its derivatives are also a promising avenue. Given that other halogenated acetophenones exhibit biological effects, it is plausible that 3'-Fluoro-5'-iodo-4'-methylacetophenone could be a lead compound for the development of new therapeutic or agrochemical agents. mdpi.com Studies on its potential as an enzyme inhibitor or a modulator of biological pathways would be of significant interest. Furthermore, the unique combination of fluoro and iodo substituents could be exploited in the design of new materials with specific electronic or photophysical properties.

Interactive Data Table: Properties of 3'-Fluoro-5'-iodo-4'-methylacetophenone

| Property | Value |

| Molecular Formula | C₉H₈FIO |

| Molecular Weight | 278.06 g/mol bldpharm.com |

| CAS Number | 1936275-89-6 bldpharm.com |

| Appearance | (Predicted) Solid |

| Melting Point | (Not available) |

| Boiling Point | (Not available) |

| Solubility | (Predicted) Insoluble in water |

Structure

3D Structure

Properties

Molecular Formula |

C9H8FIO |

|---|---|

Molecular Weight |

278.06 g/mol |

IUPAC Name |

1-(3-fluoro-5-iodo-4-methylphenyl)ethanone |

InChI |

InChI=1S/C9H8FIO/c1-5-8(10)3-7(6(2)12)4-9(5)11/h3-4H,1-2H3 |

InChI Key |

VUWYSVXRJLZCDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1I)C(=O)C)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 5 Iodo 4 Methylacetophenone

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 3'-Fluoro-5'-iodo-4'-methylacetophenone, several disconnection strategies can be envisioned, primarily revolving around the formation of the carbon-carbon bond of the acetyl group and the introduction of the halogen atoms.

A primary disconnection breaks the bond between the aromatic ring and the acetyl group. This suggests a Friedel-Crafts acylation of a pre-functionalized 1-fluoro-3-iodo-2-methylbenzene precursor. This approach places the burden of the synthesis on the preparation of the trisubstituted benzene (B151609) ring, which itself requires a multi-step sequence.

Alternatively, disconnections of the carbon-halogen bonds allow for the synthesis to commence from a more simply substituted acetophenone (B1666503). This strategy relies on the predictable (or sometimes complex) directing effects of the substituents already present on the ring to guide the regioselective installation of the fluorine and iodine atoms.

Ortho-Iodination and Meta-Fluorination Approaches on Acetophenone Scaffolds

The substituents on the target molecule's ring dictate the feasibility of certain synthetic sequences. The acetyl group is a deactivating, meta-directing group. The methyl group is an activating, ortho-, para-directing group. The fluorine atom is a deactivating, ortho-, para-directing group.

A plausible synthetic sequence could start from 4'-methylacetophenone. The first halogenation step would be critical. Introduction of fluorine at the 3'-position would be directed by both the acetyl (meta) and methyl (ortho) groups. Subsequent iodination at the 5'-position would then be directed ortho to the methyl group and meta to the acetyl group, with the fluorine atom also directing to this position (para).

Conversely, starting with an iodinated acetophenone could also be considered. However, iodine is a large atom and can exert significant steric influence on subsequent reactions. Achieving meta-fluorination relative to the acetyl group is a standard transformation, but the regiochemical outcome is always a result of the combined electronic and steric influences of all substituents present.

Methodologies for Methyl Group Introduction and Acetyl Group Functionalization

The introduction of the methyl and acetyl groups onto the aromatic ring is typically achieved through classic electrophilic aromatic substitution reactions.

Acetyl Group Functionalization: The most common method for introducing an acetyl group is the Friedel-Crafts acylation. youtube.com This reaction involves treating an aromatic compound with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). For the synthesis of 3'-Fluoro-5'-iodo-4'-methylacetophenone, this would ideally be performed on a 1-fluoro-3-iodo-2-methylbenzene ring. However, Friedel-Crafts reactions can be sensitive to strongly deactivating groups already present on the ring.

An alternative is the conversion of a carboxylic acid to a ketone. For instance, the corresponding 3-fluoro-5-iodo-4-methylbenzoic acid could be converted to its acid chloride and then reacted with an organocadmium or organocuprate reagent.

Methyl Group Introduction: While Friedel-Crafts alkylation can introduce a methyl group, it is often plagued by issues of polyalkylation and carbocation rearrangements. A more reliable method is to start with a precursor that already contains the methyl group, such as p-toluidine (B81030) or p-xylene, and then perform other transformations. For example, 4-methylacetophenone can be synthesized via the Friedel-Crafts acylation of toluene. youtube.comgoogle.com

Direct and Regioselective Halogenation Pathways

Direct halogenation of the aromatic ring is a primary strategy for synthesizing 3'-Fluoro-5'-iodo-4'-methylacetophenone, starting from a suitably substituted acetophenone precursor.

Electrophilic Fluorination and Iodination Techniques for Aromatic Systems

Electrophilic Fluorination: Direct fluorination of aromatic compounds with elemental fluorine (F₂) is often too reactive and difficult to control. libretexts.org Therefore, milder and more selective electrophilic fluorinating reagents, often containing a nitrogen-fluorine (N-F) bond, are employed. wikipedia.org These reagents act as a source of an electrophilic fluorine ("F⁺"). Common examples include Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgbrynmawr.edu These reagents have demonstrated efficacy in the fluorination of electron-rich aromatic compounds, enol ethers, and other nucleophilic substrates. wikipedia.org

Electrophilic Iodination: Iodine itself is generally unreactive towards aromatic rings. libretexts.org To facilitate electrophilic iodination, an oxidizing agent is typically required to convert molecular iodine (I₂) into a more potent electrophilic species, effectively behaving as I⁺. ntu.edu.sg Common oxidizing agents used in conjunction with I₂ include hydrogen peroxide, copper(II) chloride, or nitric acid. libretexts.orgntu.edu.sg Hypervalent iodine reagents can also be used to promote iodination reactions. mdpi.com

Substrate-Controlled Regioselectivity in Halogenation of Substituted Acetophenones

The success of a direct halogenation strategy hinges on the directing effects of the substituents already on the aromatic ring. In a potential synthesis starting from 3'-fluoro-4'-methylacetophenone, the final iodination step would be directed to the C5' position. This is because the C5' position is:

Meta to the deactivating acetyl group.

Ortho to the activating methyl group.

Para to the ortho-, para-directing fluorine atom.

In this case, the directing effects of the methyl and fluoro groups align with the meta-directing effect of the acetyl group, strongly favoring iodination at the desired C5' position. Steric hindrance from the adjacent methyl group is a factor to consider but is often overcome by the strong electronic directing effects. The interplay of these factors is crucial for achieving high regioselectivity.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| -COCH₃ (Acetyl) | Deactivating | Meta |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -I (Iodo) | Deactivating | Ortho, Para |

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions offer powerful and versatile alternatives for constructing the C-C and C-halogen bonds in complex molecules. nih.gov These reactions typically involve a palladium, copper, or nickel catalyst to couple an organometallic reagent with an organic halide or pseudohalide. youtube.comyoutube.com

For the synthesis of 3'-Fluoro-5'-iodo-4'-methylacetophenone, several cross-coupling strategies could be envisioned:

Sequential Halogen Introduction: One could start with a dihalo-acetophenone, for example, 3',5'-dibromo-4'-methylacetophenone. A selective coupling reaction could then be used to introduce the iodine and fluorine atoms. For instance, a Finkelstein-type reaction or a palladium-catalyzed reaction could introduce iodine, followed by a nucleophilic aromatic substitution or a specialized palladium- or copper-catalyzed fluorination reaction to replace the remaining bromine with fluorine.

Coupling of a Pre-functionalized Ring: A highly functionalized arylboronic acid or organozinc reagent could be coupled with a suitable partner. For example, 3-fluoro-5-iodo-4-methylphenylboronic acid could be coupled with a reagent that delivers the acetyl group, although this is less common than direct acylation.

Carbonylative Coupling: A dihalogenated precursor like 1-fluoro-3,5-diiodo-2-methylbenzene could potentially undergo a carbonylative cross-coupling reaction to introduce the acetyl group directly.

These methods provide alternative routes that may offer advantages in terms of selectivity and functional group tolerance compared to classical electrophilic substitution reactions.

Table 2: Examples of Relevant Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst (Typical) |

|---|---|---|

| Suzuki Coupling | Organoborane + Organic Halide | Palladium |

| Stille Coupling | Organostannane + Organic Halide | Palladium |

| Negishi Coupling | Organozinc + Organic Halide | Palladium/Nickel |

| Buchwald-Hartwig Amination | Amine + Organic Halide | Palladium |

| Buchwald-Hartwig Etherification | Alcohol + Organic Halide | Palladium |

Suzuki-Miyaura, Negishi, and Other Carbon-Carbon Bond Forming Reactions Involving Halogenated Aryl Ketones

Cross-coupling reactions are fundamental tools in organic synthesis for creating carbon-carbon bonds. libretexts.org The Suzuki-Miyaura and Negishi couplings are particularly prominent, leveraging palladium or nickel catalysts to couple organic halides with organoboron or organozinc compounds, respectively. libretexts.orgorganic-chemistry.org These reactions are highly valued for their broad substrate scope and tolerance of various functional groups, making them suitable for intermediates in the synthesis of complex molecules. wikipedia.orgnumberanalytics.com

The general mechanism for these palladium-catalyzed reactions involves a three-step catalytic cycle: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organometallic reagent (boron or zinc), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgchem-station.com

In the context of a di-halogenated substrate such as a precursor to 3'-Fluoro-5'-iodo-4'-methylacetophenone, the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited for selective functionalization. The carbon-iodine bond is significantly more reactive and would preferentially undergo oxidative addition, allowing for a C-C bond to be formed at this position while leaving the C-F bond intact. The Negishi coupling, in particular, is noted for its high reactivity and the ability to use alkyl(sp3)zinc compounds as substrates. chem-station.com

Several catalytic systems have been developed to enhance the efficiency of these couplings. For instance, N-heterocyclic carbene (NHC)-palladacycle complexes have shown high activity for Suzuki-Miyaura reactions with aryl chlorides at room temperature and for the arylation of ketones. nih.govacs.org Similarly, various palladium and nickel catalysts are effective for Negishi couplings involving a wide array of halides and organozinc reagents. organic-chemistry.orgwikipedia.org

Table 1: Representative Catalytic Systems for Cross-Coupling Reactions of Aryl Halides

| Coupling Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ | Bipyridyl (bpy) | TFA | THF/H₂O | Aryl Nitriles, Arylboronic Acids chemicalbook.com |

| Suzuki-Miyaura | (IPr)PdCl(η²-N,C-C₁₂H₇NMe₂) | IPr (NHC) | K₃PO₄ | 2-Propanol | Aryl Chlorides, Arylboronic Acids nih.gov |

| Negishi | Ni(PPh₃)₄ or Ni(acac)₂ | PPh₃ | - | THF/Ether | Aryl Halides, Arylzinc Reagents organic-chemistry.orgwikipedia.org |

| Negishi | Pd(P(t-Bu)₃)₂ | P(t-Bu)₃ | - | THF | Aryl/Vinyl Chlorides, Organozinc Reagents organic-chemistry.org |

Cobalt-Catalyzed Carbocyclization Reactions with Iodoaryl Ketones and Fluorine-Containing Alkynes

Cobalt-catalyzed carbocyclization reactions offer a powerful method for constructing polycyclic aromatic systems. A notable application is the reaction of o-iodoaryl ketones with alkynes to produce indenol derivatives. nih.govacs.org This transformation proceeds efficiently in the presence of a cobalt catalyst, such as Co(dppe)I₂ (where dppe is 1,2-bis(diphenylphosphino)ethane), and a reducing agent like zinc powder. nih.govcolab.ws

The reaction is generally highly regioselective, particularly with unsymmetrical alkynes, often yielding a single regioisomeric product. acs.orgcolab.ws The mechanism is proposed to involve the formation of a cobaltacyclopentadiene intermediate, which then undergoes further reaction to form the carbocyclic product.

Given that 3'-Fluoro-5'-iodo-4'-methylacetophenone is an iodoaryl ketone, it could hypothetically serve as a substrate in such a reaction. Coupling with a fluorine-containing alkyne under these conditions could provide a pathway to complex fluorine-substituted polycyclic structures. The reaction has been successfully applied to a variety of o-iodophenyl ketones and aldehydes with numerous disubstituted alkynes, demonstrating its versatility. nih.govcolab.ws

Table 2: Cobalt-Catalyzed Carbocyclization of o-Iodoaryl Ketones

| Aryl Ketone Substrate | Alkyne Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| o-Iodobenzaldehyde | Diphenylacetylene | Co(dppe)I₂ / Zn | Indenol | Good to Excellent | nih.govacs.org |

| o-Iodophenyl ketone | Various disubstituted alkynes | Co(dppe)I₂ / Zn | Indenol | Good to Excellent | nih.govcolab.ws |

Palladium-Mediated Transformations of Halogenated Acetophenones

Beyond C-C bond formation, palladium catalysts mediate a wide range of transformations on halogenated acetophenones, enabling the introduction of other functional groups or the modification of existing ones.

One such important transformation is alkoxycarbonylation , where an aryl halide is converted into a benzoic acid ester. A systematic study on the alkoxycarbonylation of 4-bromoacetophenone with n-butanol demonstrated that high catalyst efficiency can be achieved using a palladium catalyst like Pd(PPh₃)₄ or a PdCl₂(PhCN)₂/PPh₃ combination at elevated temperatures. researchgate.net This method could be applied to convert the iodo-group of a precursor into an ester functionality.

Another key transformation is halogen exchange , often referred to as the Finkelstein reaction. While typically associated with copper catalysts, palladium complexes have also been studied for these reactions. frontiersin.org Palladium catalysis has proven particularly efficient for the fluorination of aryl halides and can be used for the in situ generation of aryl iodides from other aryl halides, providing strategic flexibility in the synthesis of multi-halogenated compounds. frontiersin.org

More advanced palladium-catalyzed reactions include directed C-H functionalization. For instance, halogen-substituted acetophenone oxime ethers have been shown to undergo palladium-catalyzed decarboxylative acylation, demonstrating that the acetophenone framework can be further elaborated through modern catalytic methods. mdpi.com

Table 3: Examples of Palladium-Mediated Transformations

| Transformation | Substrate Type | Catalyst System | Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| Alkoxycarbonylation | 4-Bromoacetophenone | Pd(PPh₃)₄ | CO, n-Butanol, Trialkylamine | Benzoic acid ester | researchgate.net |

| Halogen Exchange | Aryl Halides | Palladium Complexes | Halide Source | Aryl Halide | frontiersin.org |

| Decarboxylative Acylation | Acetophenone Oxime Ether | Palladium Acetate / 4CzIPN | α-Keto Acid | ortho-Acylated Product | mdpi.com |

Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have introduced novel methods that utilize light or electricity to drive chemical reactions, often providing unique selectivity and milder reaction conditions compared to traditional thermal methods.

Photochemical Methods for Selective C-H Halogenation in Acetophenone Derivatives

Photochemical reactions, initiated by visible or UV light, have emerged as a powerful tool for selective C-H functionalization. uni-regensburg.de Interestingly, simple aryl ketones, including acetophenone and benzophenone, can themselves act as effective photocatalysts. nih.gov Photoexcited aryl ketones can catalyze the direct chlorination of C(sp³)–H bonds using N-chlorosuccinimide (NCS) as the chlorine source. nih.govmdpi.com

This light-dependent reaction offers excellent control and avoids the radical chain propagation mechanisms typical of traditional chlorination methods. nih.gov While many reported examples focus on the chlorination of benzylic or unactivated C(sp³)–H bonds, the principles of using photocatalysis for halogenation are broadly applicable. mdpi.comresearchgate.net These methods represent a modern approach to introducing halogen atoms into organic molecules with high selectivity and under mild conditions, which could be instrumental in the synthesis of halogenated acetophenone precursors. researchgate.net

Table 4: Ketone-Catalyzed Photochemical C-H Chlorination

| Substrate | Photocatalyst | Halogen Source | Light Source | Product | Reference |

|---|---|---|---|---|---|

| Benzylic C-H compounds | Benzophenone | NCS | Compact Fluorescent Lamp (CFL) | Chlorinated Alkane | nih.gov |

| Unactivated C-H compounds | Acetophenone | NCS | Compact Fluorescent Lamp (CFL) | Chlorinated Alkane | nih.govmdpi.com |

Electrochemical Synthesis and Reductive Cleavage in Halogenated Acetophenones

Electrochemical methods offer a unique approach to synthesis by using electrons as "reagents," enabling redox reactions under controlled conditions. youtube.com This can be applied to both the formation and the cleavage of bonds in halogenated acetophenones.

The electrochemical synthesis of halogenated acetophenones has been demonstrated, for example, in the α-bromination of acetophenone derivatives using NaBr in a biphasic system. researchgate.net This catalyst-free method provides high yields and selectivity for the halogenated product.

Conversely, reductive cleavage of carbon-halogen bonds is a key electrochemical transformation. The process involves the electrochemical generation of a halogenated acetophenone anion radical, which can subsequently fragment, leading to the cleavage of the C-X bond. acs.org This has been observed in the electrochemical transformation of α,α,α-trifluoroacetophenone, which undergoes an unusually facile hydrogenolysis of the C-F bonds to yield acetophenone. rsc.org This ability to selectively remove a halogen atom via reductive cleavage provides a strategic tool for synthesis, allowing a halogen to be used as a directing group or placeholder before being removed in a later step. cdnsciencepub.comnumberanalytics.com

Table 5: Electrochemical Reactions of Halogenated Acetophenones

| Reaction Type | Substrate | Conditions | Outcome | Reference |

|---|---|---|---|---|

| α-Bromination | Acetophenones | NaBr, H₂SO₄, C/SS electrodes | α-Bromo acetophenones | researchgate.net |

| Reductive Cleavage | Halogenated Acetophenones | Electrochemical Reduction | Formation and decomposition of anion radical | acs.org |

| Reductive Cleavage | α,α,α-Trifluoroacetophenone | Electrochemical Reduction | Cleavage of C-F bonds to form Acetophenone | rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.